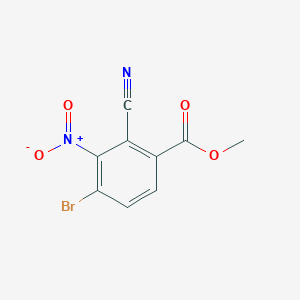
Methyl 4-bromo-2-cyano-3-nitrobenzoate
Übersicht
Beschreibung
Methyl 4-bromo-2-cyano-3-nitrobenzoate is a synthetic organic compound with the molecular formula C10H6BrNO4. It is widely used in various fields such as chemistry, pharmaceuticals, and agrochemicals due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-3-nitrobenzoate typically involves multi-step reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Cyano Group Introduction: The addition of a cyano group to the benzene ring.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale production. This includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The cyano group can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Often involves nucleophiles such as amines or thiols.
Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-cyano-3-nitrobenzoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-2-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the cyano group can form strong interactions with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 4-bromo-3-cyano-2-nitrobenzoate
Uniqueness
Methyl 4-bromo-2-cyano-3-nitrobenzoate is unique due to the presence of both a cyano and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(10)8(12(14)15)6(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDNZHELJZWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















